Pyridine-2-sulfonyl chloride hydrochloride

Catalog No.
S803540
CAS No.
111480-84-3
M.F
C5H5Cl2NO2S
M. Wt
214.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-2-sulfonyl chloride hydrochloride

CAS Number

111480-84-3

Product Name

Pyridine-2-sulfonyl chloride hydrochloride

IUPAC Name

pyridine-2-sulfonyl chloride;hydrochloride

Molecular Formula

C5H5Cl2NO2S

Molecular Weight

214.07 g/mol

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H

InChI Key

XAJWHCVLZBSLNC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)Cl.Cl
  • Synthesis of Pyridine-containing Heterocycles

    Pyridine-2-sulfonyl chloride hydrochloride reacts with various nucleophiles, including amines, alcohols, and phenols, to form new C-N, C-O, and C-S bonds, respectively. This allows the construction of diverse pyridine-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science [].

  • Protecting Groups

    The PySO2 group can act as a protecting group for amines and amides. It can be readily introduced using pyridine-2-sulfonyl chloride hydrochloride and then selectively removed under specific conditions, allowing for the controlled manipulation of other functionalities in the molecule [].

  • Modification of Bioactive Molecules

    The PySO2 group can be used to modify the properties of bioactive molecules, such as pharmaceuticals and agrochemicals. By introducing the PySO2 group, researchers can aim to improve solubility, metabolic stability, or binding affinity to target receptors [].

Material Science Applications

Pyridine-2-sulfonyl chloride hydrochloride finds applications in material science research as well. Here are some examples:

  • Functionalization of Polymers

    Pyridine-2-sulfonyl chloride hydrochloride can be used to modify the surface properties of polymers, such as introducing cationic charges or improving adhesion to other materials []. This can be useful for applications in areas like conducting polymers, drug delivery systems, and surface coatings.

  • Synthesis of Ionic Liquids

    Pyridine-2-sulfonyl chloride hydrochloride can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including catalysis, electrochemistry, and separation processes [].

Pyridine-2-sulfonyl chloride hydrochloride is an organic compound characterized by its sulfonyl chloride functional group attached to a pyridine ring. Its molecular formula is C5_5H5_5Cl2_2NO2_2S, and it has a molecular weight of approximately 177.06 g/mol. This compound typically appears as a white to light yellow crystalline solid and possesses a strong, pungent odor. It is soluble in water, forming an acidic solution, and is sensitive to moisture, which can lead to hydrolysis and degradation over time .

, including:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form pyridine-2-sulfonic acid and hydrochloric acid.
  • Electrophilic Aromatic Substitution: The pyridine ring can participate in electrophilic substitution reactions under specific conditions, allowing for further functionalization of the aromatic system .

Pyridine-2-sulfonyl chloride hydrochloride exhibits biological activity that makes it useful in medicinal chemistry. It has been studied for its potential as a:

  • Pharmacological Agent: Compounds derived from pyridine-2-sulfonyl chloride have shown activity against various biological targets, including enzymes and receptors.
  • Antimicrobial Agent: Some derivatives have demonstrated antimicrobial properties, making them candidates for further development in treating infections .

Several methods exist for synthesizing pyridine-2-sulfonyl chloride hydrochloride:

  • Direct Sulfonation: Pyridine can be treated with chlorosulfonic acid to yield pyridine-2-sulfonic acid, which can then be converted to the corresponding sulfonyl chloride using thionyl chloride.
    Pyridine+ClSO3Pyridine 2 sulfonic acid\text{Pyridine}+\text{ClSO}_3\rightarrow \text{Pyridine 2 sulfonic acid}
    Pyridine 2 sulfonic acid+SOCl2Pyridine 2 sulfonyl chloride\text{Pyridine 2 sulfonic acid}+\text{SOCl}_2\rightarrow \text{Pyridine 2 sulfonyl chloride}
  • Chlorination of Pyridine Derivatives: Starting from 2-pyridines, chlorination can be performed in the presence of reagents like phosphorus pentachloride or sulfur dichloride.
  • Reactivity with Hydrochloric Acid: The final product can be obtained by reacting the sulfonyl chloride with hydrochloric acid to yield the hydrochloride salt form .

Pyridine-2-sulfonyl chloride hydrochloride finds applications in various fields:

  • Chemical Synthesis: It serves as a reagent for synthesizing sulfonamide derivatives and other organic compounds.
  • Medicinal Chemistry: Used in the development of pharmaceuticals targeting specific biological pathways.
  • Analytical Chemistry: Employed in the preparation of derivatizing agents for chromatographic analysis .

Studies on pyridine-2-sulfonyl chloride hydrochloride have focused on its interactions with biological molecules:

  • Enzyme Inhibition: Research indicates that certain derivatives can inhibit specific enzymes, which may lead to therapeutic applications.
  • Binding Studies: Binding affinity studies reveal how this compound interacts with various receptors and proteins, providing insights into its mechanism of action .

Pyridine-2-sulfonyl chloride hydrochloride shares similarities with several other compounds in terms of structure and reactivity. Here are some comparable compounds:

Compound NameStructure TypeKey Differences
Pyridine-3-sulfonyl chlorideSimilar sulfonyl chlorideDifferent position on the pyridine ring
Pyridine-4-sulfonyl chlorideSimilar sulfonyl chlorideDifferent position on the pyridine ring
2-Chloro-pyridine-3-sulfonyl chlorideChlorinated derivativeContains an additional chlorine atom

Uniqueness

Pyridine-2-sulfonyl chloride hydrochloride is unique due to its specific position on the pyridine ring, which influences its reactivity and biological activity compared to its positional isomers. This specificity allows for targeted applications in medicinal chemistry that may not be achievable with other similar compounds .

Molecular Characteristics

Pyridine-2-sulfonyl chloride hydrochloride features a pyridine ring substituted with a sulfonyl chloride group at the 2-position, accompanied by a hydrochloride counterion. Its molecular formula is C₅H₅Cl₂NO₂S, with a molecular weight of 214.07 g/mol. The compound’s SMILES notation is O=S(=O)(Cl)C1=NC=CC=C1.Cl, reflecting its planar aromatic system and ionic nature.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point77–81°C
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Density1.5 g/cm³
Boiling Point284.2°C (decomposes)
Flash Point125.7°C

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.70–7.74 (dd, 1H), 8.43–8.45 (dd, 1H), 9.03–9.05 (dd, 1H), 9.31–9.32 (d, 1H).
  • Infrared Spectrum: Peaks at 1,591 cm⁻¹ (S=O stretch) and 1,473 cm⁻¹ (C-N pyridine vibration).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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